molecular formula C27H28N4O5S2 B15012695 N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide

N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide

Cat. No.: B15012695
M. Wt: 552.7 g/mol
InChI Key: RDPACVOZUZODTL-VUTHCHCSSA-N
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Description

N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indolizine derivatives. This compound is characterized by its unique structure, which includes a phenylmethylidene group, propane-1-sulfonyl groups, and a pyridin-4-yl group attached to an indolizine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indolizine core. The synthetic route often includes the following steps:

    Formation of the Indolizine Core: This is achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and hydrazides.

    Introduction of the Phenylmethylidene Group: This step involves the condensation of the indolizine core with benzaldehyde or its derivatives under acidic or basic conditions.

    Addition of Propane-1-Sulfonyl Groups: This is typically done through sulfonation reactions using reagents like propane-1-sulfonyl chloride.

    Final Assembly: The final step involves the coupling of the pyridin-4-yl group to the indolizine core, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylmethylidene and pyridin-4-yl groups, using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE can be compared with other similar compounds, such as:

    N’-[(E)-PHENYLMETHYLIDENE]-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE-3-CARBOHYDRAZIDE: This compound has a similar structure but lacks the propane-1-sulfonyl groups.

    N’-[(E)-4-PYRIDINYLMETHYLENE]ISONICOTINOHYDRAZIDE: This compound contains a pyridinylmethylene group but differs in the core structure and functional groups.

    Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share some structural similarities and biological activities.

The uniqueness of N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)-7-(PYRIDIN-4-YL)INDOLIZINE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups and its potential for diverse biological and chemical applications.

Properties

Molecular Formula

C27H28N4O5S2

Molecular Weight

552.7 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide

InChI

InChI=1S/C27H28N4O5S2/c1-3-16-37(33,34)25-23-18-22(21-10-13-28-14-11-21)12-15-31(23)24(26(25)38(35,36)17-4-2)27(32)30-29-19-20-8-6-5-7-9-20/h5-15,18-19H,3-4,16-17H2,1-2H3,(H,30,32)/b29-19+

InChI Key

RDPACVOZUZODTL-VUTHCHCSSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC=CC=C3)C4=CC=NC=C4

Canonical SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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